2-(2,4-dimethyl-1H-indol-3-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWSPYLLICKTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2CCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 2,4 Dimethyl 1h Indol 3 Yl Ethanamine and Its Derivatives
Foundational Synthesis Approaches for Indole (B1671886) Ethanamine Scaffolds
The creation of the fundamental indole-3-ethanamine structure is a well-established area of organic synthesis, with several reliable methods at the chemist's disposal.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a versatile and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method is highly adaptable for producing tryptamines by using precursors or latent forms of 4-aminobutanal (B194337) as the carbonyl component. sciencemadness.orgresearchgate.net The reaction proceeds by forming a phenylhydrazone, which then isomerizes to an ene-hydrazine. A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) yields the aromatic indole ring. wikipedia.org
The choice of acid catalyst is crucial for the efficiency of the Fischer indolization. Various Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) can be employed. wikipedia.org Studies have shown that sulfuric acid can be superior to other protic acids for the synthesis of N,N-dimethyltryptamines, leading to cleaner reactions and higher yields. acs.org
| Acid Catalyst | Concentration | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Acetic Acid | 8% | >24 h | Incomplete | Slow reaction with intermediate hydrazone visible. |
| Hydrochloric Acid | 8% | - | Low | Leads to impurities due to N-N bond cleavage. |
| Trifluoroacetic Acid (TFA) | 8% | 2 h | 80% | Clean reaction. |
| Sulfuric Acid | 4% | 2 h | 89% | Considered superior for this specific transformation. |
Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org In the context of indole ethanamine synthesis, this typically involves the reaction of an indole-3-acetaldehyde with an amine source, followed by the reduction of the intermediate imine. masterorganicchemistry.com This process can be performed in a two-step sequence or as a one-pot reaction. mdpi.com
The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com This allows the reaction to be driven towards the final amine product. youtube.com
| Reducing Agent | Chemical Formula | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | A common, strong reducing agent. Can reduce the starting aldehyde/ketone, so it is typically used in a two-step process after imine formation. |
| Sodium Cyanoborohydride | NaBH₃CN | Less reactive than NaBH₄. It is selective for the reduction of imines over ketones or aldehydes at neutral or slightly acidic pH, making it ideal for one-pot reactions. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent, often used as a less toxic alternative to NaBH₃CN for one-pot reductive aminations. |
| Catalytic Hydrogenation | H₂ with catalyst (e.g., Pd, Pt, Ni) | A "green" method that can be used for direct reductive amination, where the carbonyl, amine, and catalyst are combined under hydrogen pressure. wikipedia.org |
Targeted Synthesis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine and its Methylated Analogs
To synthesize the specific target compound, the general methods described above must be adapted to incorporate the two methyl groups at the C2 and C4 positions of the indole ring.
The most direct and regioselective method to obtain the 2,4-dimethylindole core is to begin with a correspondingly substituted precursor. For the Fischer indole synthesis, this involves using 2,4-dimethylphenylhydrazine as the starting material. Reacting this hydrazine (B178648) with a suitable carbonyl component, such as a 4-aminobutanal equivalent, will directly yield an indole ring with a methyl group at the 4-position. The methyl group at the 2-position of the final indole arises from the use of a ketone (specifically, a methyl ketone like acetone (B3395972) or a precursor that generates one) as the carbonyl partner for the hydrazine, which directs the cyclization to form the 2-methylindole (B41428) structure. Combining these approaches—using 2,4-dimethylphenylhydrazine and a carbonyl component that leads to the ethanamine side chain while also providing the C2-methyl group—is a primary strategy.
Alternatively, direct methylation of a pre-formed indole ring can be attempted, but this often suffers from a lack of selectivity, leading to mixtures of products methylated at various positions, including the indole nitrogen (N1). nih.gov Therefore, building the ring with the desired substituents already in place is generally the preferred synthetic route.
When starting with a pre-formed 2,4-dimethyl-1H-indole, the ethanamine side chain must be constructed at the C3 position. The C3 position of indole is electron-rich and susceptible to electrophilic substitution, which is the basis for several elaboration methods. numberanalytics.com
| Method | Key Reagents | Intermediate | Final Step |
|---|---|---|---|
| Acylation-Reduction Route | 1. Oxalyl chloride or Trifluoroacetic anhydride (B1165640) 2. Ammonia (NH₃) | Indole-3-glyoxylamide | Reduction of both amide and ketone carbonyls (e.g., with LiAlH₄ or B₂H₆). |
| Vilsmeier-Haack Formylation | 1. POCl₃, DMF 2. Nitromethane, catalyst | 3-(2-nitrovinyl)indole | Reduction of the nitro group and double bond (e.g., with LiAlH₄). |
| Gramine-Based Synthesis | 1. Formaldehyde, Dimethylamine 2. Sodium Cyanide (NaCN) | Indole-3-acetonitrile (B3204565) | Reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation). |
Each of these methods involves the introduction of a two-carbon fragment with a nitrogen precursor (amide, nitro, or nitrile group) at the C3 position, followed by a final reduction step to yield the primary amine of the ethanamine side chain.
Advanced Synthetic Methodologies for Indole Ethanamines
Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, sustainability, and scope. Several advanced strategies are applicable to the synthesis of complex indole ethanamines.
Transition-Metal Catalysis : Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted to form the indole nucleus, providing an alternative to the classical Fischer synthesis. wikipedia.org Furthermore, iron-porphyrin catalyzed C-H functionalization of indoles with diazoacetonitrile offers a streamlined route to indole-3-acetonitriles, which are direct precursors to tryptamines. researchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical reactions like the Fischer indole synthesis. numberanalytics.com This high-energy input can accelerate the key rearrangement and cyclization steps.
Biocatalysis : Enzymes offer a highly selective and environmentally friendly approach. For instance, indolethylamine-N-methyltransferase (INMT) is an enzyme that naturally catalyzes the methylation of tryptamine (B22526). researchgate.net While primarily studied for N-methylation on the side chain, the principles of enzymatic catalysis are being explored for various modifications of the indole scaffold.
Novel Ring-Opening Reactions : A powerful method for generating β-substituted tryptamines involves the regioselective ring-opening of activated aziridines with indoles, typically promoted by a Lewis acid like BF₃·OEt₂. nih.gov This approach allows for the direct installation of a functionalized ethanamine side chain.
These advanced methodologies highlight the ongoing evolution of synthetic chemistry, providing more efficient and versatile tools for constructing complex molecules like this compound. numberanalytics.com
Multicomponent Reaction Protocols at the C-3 Position of Indole
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex indole derivatives from simple starting materials in a single step. nih.gov These reactions are particularly useful for introducing substituents at the C-3 position of the indole ring, which is the most nucleophilic site. chemrxiv.org
One such approach involves the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 3-substituted indoles. rsc.org Another efficient method is the L-proline catalyzed one-pot synthesis of 3-amino-alkylated indoles through a three-component Mannich-type reaction of secondary amines, aldehydes, and indoles under solvent-free conditions. rsc.org
A modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a multicomponent reaction of 2-substituted or 3-substituted indoles, formaldehyde, and amino hydrochlorides. This protocol allows for the rapid synthesis of structurally diverse indole alkaloids. nih.gov
Catalyst Systems and Optimized Reaction Conditions
Various catalyst systems have been developed to achieve selective functionalization of the indole ring. Transition-metal catalysts, in particular, have been extensively used for C-H functionalization at various positions of the indole nucleus. rsc.org
Palladium(II)-catalyzed C-H arylations of free (NH) indoles with iodoarenes have been demonstrated using a carbonyl directing group at the C-3 position. nih.govacs.org This method allows for the synthesis of C4-arylated indoles. The reaction conditions typically involve Pd(OAc)₂, AgOAc, and a solvent system of HFIP and TFA at elevated temperatures. nih.govacs.org
Copper-catalyzed systems have also been employed. For instance, a Cu/dppm catalyst has been used to couple benzyl (B1604629) and aliphatic alcohols to the C-3 position of indole. chemrxiv.org Furthermore, CuH-catalyzed enantioselective alkylation of indole derivatives has been achieved with ligand-controlled regiodivergence, allowing for selective N- or C3-alkylation. nih.gov
Metal-free catalyst systems are also gaining prominence. B(C₆F₅)₃ has been shown to catalyze the direct C-3 alkylation of indoles and oxindoles. nih.govglobethesis.com
| Catalyst System | Reactants | Product | Key Features |
| Pd(OAc)₂ / AgOAc | Free (NH) indoles, Iodoarenes | C4-arylated indoles | Carbonyl directing group at C-3. nih.govacs.org |
| Cu/dppm | Indoles, Benzyl/aliphatic alcohols | C3-alkylated indoles | Hydrogen autotransfer strategy. chemrxiv.org |
| Cu(OAc)₂ / Ligand | Indole derivatives, Styrenes | N- or C3-alkylated indoles | Ligand-controlled regiodivergence. nih.gov |
| B(C₆F₅)₃ | Indoles, Aniline (B41778) derivatives | C3-methylated indoles | Metal-free catalysis. nih.gov |
Utilization of (1H-Indol-3-yl)methyl Electrophiles in Indole Synthesis
(1H-Indol-3-yl)methyl electrophiles are valuable precursors for the synthesis of various indole derivatives. However, their preparation can be challenging due to their high reactivity and tendency to undergo dimerization or oligomerization. proquest.comresearchgate.net
Recent advancements have focused on the rapid generation and in-situ reaction of these electrophiles to avoid undesired side reactions. A microflow reactor system has been developed for the rapid (0.02 s) and mild (25 °C) generation of an (1H-indol-3-yl)methyl electrophile, which then undergoes nucleophilic substitution in the same system. proquest.comresearchgate.net This method has been successfully used to synthesize a variety of unprotected indole analogs with different nucleophiles. proquest.com
The traditional approach of preparing (1H-indol-3-yl)methyl halides has been fraught with reproducibility issues, leading to inconsistencies in the literature. proquest.comresearchgate.net The microflow method provides a more reliable and versatile alternative for the utilization of these reactive intermediates.
Ultrasonic Irradiation and Microwave Synthesis Techniques for Indole Derivatives
To enhance reaction rates and yields, alternative energy sources like ultrasonic irradiation and microwave synthesis have been employed in the synthesis of indole derivatives. These "green" synthetic approaches often lead to shorter reaction times, simpler work-up procedures, and improved energy efficiency. researchgate.nettandfonline.com
Ultrasonic Irradiation: Ultrasound-assisted synthesis has been used to accelerate the formation of 3-substituted indole derivatives from indoles and nitroalkenes in a solvent-free procedure. nih.gov This method has also been applied to the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds using catalysts like alum or nanosilica gel under solvent-free conditions. researchgate.net The sono-Fenton process, which combines ultrasonic irradiation with the Fenton reaction, has been utilized to generate radicals for the rapid synthesis of functionalized indolines. nih.gov
Microwave Synthesis: Microwave irradiation has proven to be a highly efficient method for the synthesis of various indole derivatives. tandfonline.com It has been used for the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines to produce bishetarylethylene fluorescent sensors in high yields. researchgate.net The synthesis of novel fluorinated indole derivatives has also been achieved using microwave-assisted techniques with a copper dipyridine dichloride catalyst. tandfonline.com Furthermore, microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization has been reported. mdpi.com
Synthesis of Structural Analogs and Precursors Relevant to this compound
The synthesis of structural analogs, such as fluorinated and phenyl-substituted indole ethanamines, is of significant interest due to their potential biological activities.
Fluorinated Indole Ethanamine Synthesis
The introduction of fluorine atoms into the indole ring can significantly impact the molecule's properties, such as its lipophilicity and metabolic stability. daneshyari.com Various methods have been developed for the synthesis of fluorinated indoles.
One approach involves the use of gem-difluoroallylic electrophiles as fluorine-containing building blocks in a palladium-catalyzed reaction to synthesize 2,2-difluoro-3-methyleneindolines. daneshyari.com Another method is the synthesis of 3-fluoroindoles from N-arylamines bearing a CF₂I group, mediated by a ruthenium photocatalyst. daneshyari.com Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindole derivatives. researchgate.net
The synthesis of fluorinated indolizidinone derivatives has been achieved through an enantioselective intramolecular aza-Michael reaction, followed by methylenation and ring-closing metathesis. nih.gov
Phenyl-Substituted Indole Ethanamine Synthesis
The synthesis of phenyl-substituted indole ethanamines often involves multi-step reaction sequences. For example, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) derivatives have been synthesized by first performing a C-N bond formation between aryl halides and 2-phenyl-1H-indole, followed by the introduction of a 2-aminoethyl group at the 3-position. nih.govmdpi.com
The synthesis of 2-phenyl-indole building blocks is a key step. This can be achieved through Fischer indole synthesis from acetophenone (B1666503) phenylhydrazone. ijnrd.org These building blocks can then be further functionalized at the 3-position. For instance, alkylation of the indole with an appropriate amine can be used to introduce the ethanamine side chain. researchgate.net
Deuterated Indole Ethanamine Analogs Synthesis
The introduction of deuterium (B1214612) into the this compound scaffold can be achieved through several strategic approaches. These methods allow for the selective incorporation of deuterium at various positions on the indole ring as well as on the ethylamine (B1201723) side chain. The primary strategies include acid-catalyzed hydrogen-deuterium (H-D) exchange, metal-catalyzed deuteration, and the use of deuterated reducing agents in the final synthetic steps.
A plausible synthetic pathway to the target compound, this compound, would first involve the synthesis of the non-deuterated parent compound. A common method for tryptamine synthesis, which can be adapted, is the Speeter and Anthony tryptamine synthesis. This would begin with 2,4-dimethyl-1H-indole, which is then reacted with oxalyl chloride followed by amination and subsequent reduction of the amide.
Once the parent compound is synthesized, or a suitable precursor is in hand, deuteration can be carried out. For instance, to introduce deuterium onto the indole ring, acid-catalyzed H-D exchange is a viable option. nih.govresearchgate.net This method typically involves treating the indole derivative with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD), or deuterated acetic acid (CD₃CO₂D). nih.govresearchgate.net These conditions can lead to the exchange of protons for deuterons at the C2, C4, C5, C6, and C7 positions of the indole nucleus. The extent of deuteration is dependent on the reaction conditions, including temperature and reaction time.
Palladium-catalyzed deuteration offers a more selective method for deuterium incorporation at the C2 and C3 positions of the indole ring. manchester.ac.uk This approach typically utilizes a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a deuterium source like deuterated acetic acid. manchester.ac.uk By modifying the reaction conditions, it is possible to achieve selective deuteration at either the C2 or C3 position, or both.
To introduce deuterium into the ethylamine side chain, a common strategy is the reduction of a suitable precursor with a deuterated reducing agent. For example, if the synthesis proceeds through an indole-3-acetonitrile or indole-3-acetamide (B105759) intermediate, reduction with lithium aluminum deuteride (B1239839) (LiAlD₄) would install deuterium atoms at the α and/or β positions of the ethylamine side chain. nih.gov
A continuous flow methodology has also been shown to be effective for the gram-scale synthesis of deuterated tryptamine. chemicalbook.com This technique, which utilizes a Raney nickel catalyst and D₂O as the deuterium source, could be adapted for the efficient production of deuterated this compound. chemicalbook.com
The following table summarizes the potential deuteration strategies and the expected positions of deuterium incorporation.
| Method | Reagents and Conditions | Position of Deuteration | Reference |
| Acid-Catalyzed H-D Exchange | 20 wt % D₂SO₄ in CD₃OD, 60–90 °C | Indole ring (C2, C5, C6, C7) | nih.govresearchgate.net |
| Palladium-Catalyzed Deuteration | Pd(OAc)₂, CD₃CO₂D, 1,4-dioxane, 120 °C | Indole ring (C2 and C3) | manchester.ac.uk |
| Reduction of Indole-3-acetamide | LiAlD₄, THF | Ethylamine side chain (α and β positions) | nih.gov |
| Continuous Flow Reductive Deuteration | Raney nickel, D₂O, EtOAc | Ethylamine side chain (α,α-dideutero) | chemicalbook.com |
Detailed Research Findings:
Research into the deuteration of indole derivatives has demonstrated the feasibility of these approaches. For example, studies on the acid-catalyzed H-D exchange of 3-substituted indoles have shown high levels of deuterium incorporation across the indole ring. nih.govresearchgate.net The use of 20 wt % D₂SO₄ in CD₃OD at elevated temperatures resulted in greater than 95% average deuterium incorporation at the C2 and C4-C7 positions of various indole substrates. nih.govresearchgate.net
In the realm of metal-catalyzed deuteration, palladium-based systems have proven to be highly effective for selective C2 and C3 deuteration of indoles. manchester.ac.uk A key advantage of this method is its programmability, allowing for selective access to C2-deuterated, C3-deuterated, or C2- and C3-dideuterated indoles by simple modification of the reaction conditions. manchester.ac.uk
The synthesis of deuterated N,N-dimethyltryptamine (DMT) has been well-documented, providing a strong precedent for the deuteration of the ethylamine side chain of related tryptamines. nih.gov The reduction of an amide precursor with LiAlD₄ is a robust method for installing deuterium atoms on the carbon adjacent to the nitrogen. nih.gov Furthermore, continuous flow deuteration has emerged as a scalable and efficient alternative for producing α,α-dideutero amines. chemicalbook.com
Chemical Reactivity and Derivatization Pathways of Indole Ethanamines
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in Generally, the C3 position is the most nucleophilic and the preferred site for electrophilic attack. quimicaorganica.org However, in 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, the C3 position is already occupied by the ethanamine side chain. Consequently, electrophilic attack is directed to other positions on the ring.
The presence of electron-donating methyl groups at the C2 and C4 positions, along with the alkyl group at C3, further activates the indole nucleus towards electrophiles. When the C3 position is blocked, electrophilic substitution typically occurs on the benzene (B151609) portion of the indole ring, often at the C5 or C7 positions, guided by the directing effects of the existing substituents. bhu.ac.in In strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the pyrrole (B145914) ring and can favor substitution on the carbocyclic ring. bhu.ac.in
Common electrophilic substitution reactions for indoles include:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the introduction of halogen atoms. quimicaorganica.org
Nitration: Nitration can be achieved using reagents like benzoyl nitrate (B79036), as strong acidic conditions (e.g., HNO₃/H₂SO₄) can lead to polymerization and oxidation. bhu.ac.in
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the indole ring, typically requiring a catalyst.
For 3-alkyl-substituted indoles, acid-catalyzed reactions with alkenes can also lead to alkylation at the C2 position. frontiersin.org The specific regioselectivity of these reactions on the 2,4-dimethyl substituted ring would depend on the precise reaction conditions and the nature of the electrophile.
Formation of Complex Indole Derivatives via Condensation Reactions
Condensation reactions provide a powerful route to complex indole derivatives. One of the most significant reactions for indole ethanamines is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure to form a tetrahydro-β-carboline. wikipedia.orgnih.gov
In the case of this compound, the reaction would proceed through the initial formation of a Schiff base (or an iminium ion under acidic conditions) between the primary amine and a carbonyl compound. wikipedia.org The subsequent cyclization step involves the nucleophilic C2 position of the indole ring attacking the electrophilic iminium carbon. This is a special case of a Mannich reaction. wikipedia.orgwikipedia.org The electron-donating methyl group at C2 would facilitate this attack.
Other condensation reactions, such as the Knoevenagel condensation, typically involve an indole-3-carboxaldehyde (B46971) reacting with active methylene (B1212753) compounds. acgpubs.org While not directly applicable to the title compound as a starting material, these reactions illustrate the versatility of the indole scaffold in forming C-C bonds to build complex heterocyclic systems. nih.govresearchgate.net
Schiff Base Formation from the Ethanamine Moiety
The primary amine of the ethanamine side chain readily undergoes condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net This reaction is typically carried out by refluxing the indole ethanamine and the carbonyl compound in a solvent like ethanol, sometimes with a weak acid catalyst. researchgate.neteares.org
The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the final Schiff base product, characterized by the presence of a C=N (azomethine) double bond. eares.org These Schiff bases are versatile intermediates themselves and can be used in the synthesis of various other derivatives or as ligands in coordination chemistry. researchgate.net
Regioselectivity in Cyclization Reactions Involving Indole Ethanamines
Regioselectivity is a critical aspect of intramolecular cyclization reactions involving substituted indoles. In the context of this compound, the most relevant cyclization is the Pictet-Spengler reaction.
The mechanism of the Pictet-Spengler reaction with tryptamines involves the formation of an iminium ion, which is then attacked by the nucleophilic indole ring. wikipedia.orgebrary.net For tryptamine (B22526) itself, this attack can occur at either C2 or C3. The attack at C3 leads to a spirocyclic intermediate that rearranges to the final product, while direct attack at C2 also leads to the tetrahydro-β-carboline skeleton. nih.gov
Metabolic Fate and Biotransformation Studies in Vitro
In Vitro Models for Metabolic Profiling of Indole (B1671886) Ethanamines
A variety of in vitro systems are employed to study the metabolism of xenobiotics, ranging from subcellular fractions to whole-cell models. These systems allow for the characterization of metabolic pathways and the identification of enzymes responsible for biotransformation.
Pooled human liver microsomes (pHLM) are subcellular fractions derived from the endoplasmic reticulum of liver cells from multiple donors. researchgate.netmdpi.com They are a widely used and convenient in vitro tool for studying drug metabolism. nih.gov pHLM preparations are enriched with a variety of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. dls.com This makes them ideal for investigating Phase I oxidative metabolism. mdpi.com Studies using pHLM are suitable for a range of applications, including metabolic stability assessment, characterization of metabolites, and cytochrome P450 inhibition studies. thermofisher.com By pooling microsomes from many donors (e.g., 50 or more), the resulting data represents the average metabolic capacity of a patient population, minimizing the impact of interindividual variability that arises from genetic polymorphisms. mdpi.com
Pooled human liver cytosol (pHLC) is the soluble fraction of liver cell cytoplasm obtained after centrifugation of a liver homogenate. wikipedia.org This fraction contains a wide array of soluble drug-metabolizing enzymes that are not present in microsomes. bioivt.com These include several Phase II conjugation enzymes such as sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione (B108866) transferases (GSTs). creative-bioarray.com Utilizing pHLC allows for the specific investigation of metabolic pathways catalyzed by these cytosolic enzymes. For comprehensive analysis, cytosol from the same donors used to prepare microsomal or S9 fractions is often available, ensuring consistency across different in vitro test systems. bioivt.com
Interactive Table: Comparison of In Vitro Liver Models
| Model | Primary Enzyme Content | Metabolic Phase Coverage | Key Applications |
|---|---|---|---|
| pHLM | Cytochrome P450s (CYPs), UGTs, FMOs | Primarily Phase I, some Phase II | Metabolic stability, CYP inhibition, metabolite identification |
| pHLC | SULTs, GSTs, NATs, Aldehyde Oxidase | Primarily Phase II | Study of cytosolic conjugation pathways |
| pHLS9 | CYPs, UGTs, SULTs, GSTs, etc. | Phase I and Phase II | Comprehensive metabolic profiling, stability screening |
| Hepatocytes | Full complement of hepatic enzymes | Phase I and Phase II | "Gold standard" for metabolism, clearance, and toxicity studies |
Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism and toxicity studies. dls.comlnhlifesciences.orgatcc.org These intact liver cells contain the full complement of metabolic enzymes and cofactors, as well as transporters, providing a highly predictive model of in vivo hepatic processes. dls.comlnhlifesciences.org Unlike subcellular fractions, hepatocytes retain their cellular structure, which allows for the study of complex interactions between different metabolic pathways, including the interplay between Phase I and Phase II reactions. researchgate.net They are widely used for predicting the pharmacokinetics and clearance of compounds, evaluating drug-drug interactions, and assessing hepatotoxicity. lnhlifesciences.org The use of pooled donor hepatocytes can help to average out genetic variability, improving the predictability of these studies. dls.com
Identification and Elucidation of Phase I Metabolic Pathways
Phase I metabolism typically involves the introduction or exposure of functional groups on a parent compound through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by the Cytochrome P450 superfamily of enzymes.
The Cytochrome P450 system, particularly isoforms CYP2D6 and CYP2C19, are critical enzymes in the metabolism of a vast number of therapeutic drugs. nih.govresearchgate.net
CYP2D6 is a key pharmacogene involved in the metabolism of approximately 20-25% of commonly prescribed drugs, including many antidepressants, antipsychotics, and analgesics. nih.govnih.gov The gene encoding CYP2D6 is highly polymorphic, leading to significant variation in enzyme function among individuals, who can be categorized as poor, intermediate, normal (extensive), or ultrarapid metabolizers. nih.govgsconlinepress.comgene2rx.com This variability can profoundly affect a drug's efficacy and safety. gsconlinepress.com Given its role in metabolizing a wide array of compounds, CYP2D6 is a primary candidate for the biotransformation of indole ethanamine derivatives.
CYP2C19 is another clinically significant and highly polymorphic enzyme responsible for the metabolism of numerous drugs, such as proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel. frontiersin.orgdovepress.com Genetic variations in the CYP2C19 gene can lead to altered enzyme activity, which influences the metabolic clearance of its substrates. dovepress.com Like CYP2D6, individuals can be classified into different metabolizer phenotypes based on their genotype. dovepress.com Several tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs) are known substrates of CYP2C19. nih.gov The involvement of both CYP2C19 and CYP3A4 has been identified as significant in the metabolism of other complex molecules, indicating its potential role in the biotransformation of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine. nih.gov
Interactive Table: Key Cytochrome P450 Enzymes
| Enzyme | Location | % of Marketed Drugs Metabolized | Common Substrates |
|---|---|---|---|
| CYP2D6 | Liver | ~20% | Antidepressants, Antipsychotics, Beta-blockers, Opioids |
| CYP2C19 | Liver | Varies | Proton pump inhibitors, Antidepressants, Clopidogrel |
Monoamine Oxidase (MAO) Metabolism (e.g., MAO-A)
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of various endogenous and exogenous amines. The two main isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms can metabolize dopamine (B1211576). clinpgx.org Structurally, this compound is an indolethylamine, a class of compounds known to be potential substrates for MAO enzymes.
While direct experimental data on the metabolism of this compound by MAO-A is not available in the retrieved scientific literature, it is plausible that it could be a substrate for this enzyme. The presence of a primary amine group attached to an ethyl chain on the indole scaffold is a common structural motif for MAO substrates. The methyl substitutions at the 2 and 4 positions of the indole ring may influence its affinity and turnover rate by MAO-A. Further in vitro studies using purified MAO-A or human liver microsomes would be necessary to determine if this compound is a substrate and to characterize the kinetic parameters of such a reaction.
Identification and Elucidation of Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion. Key Phase II reactions include glucuronidation and sulfation.
Glucuronidation Conjugation
Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid to a substrate. wikipedia.org This process is common for compounds containing hydroxyl, carboxyl, or amine functional groups. For amine-containing compounds like this compound, N-glucuronidation can occur.
Specific studies on the glucuronidation of this compound have not been identified. However, N-glucuronidation is a known metabolic pathway for some aromatic and aliphatic amines. hyphadiscovery.com The susceptibility of the primary amine in this compound to glucuronidation would need to be investigated through in vitro assays with human liver microsomes or recombinant UGT enzymes. Such studies would clarify whether this is a significant metabolic clearance pathway for the compound.
Sulfation Conjugation
Sulfation is another important Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to a substrate. This process typically occurs with phenols, alcohols, and sometimes amines.
As with glucuronidation, there is no specific data available regarding the sulfation of this compound. While N-sulfation of primary amines can occur, it is generally considered a less common metabolic pathway compared to N-glucuronidation for many xenobiotics. Experimental studies are required to determine if this compound undergoes sulfation and to identify the specific SULT isoforms involved.
Kinetic Isotope Effects in Deuterated Analogs for Metabolic Stability
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. wikipedia.org This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. libretexts.org In drug metabolism, deuteration at a metabolically labile position can slow down the rate of enzymatic cleavage, thereby improving the metabolic stability and pharmacokinetic profile of a compound. mdpi.com
There are no published studies on the kinetic isotope effects of deuterated analogs of this compound. To investigate this, one would need to synthesize deuterated versions of the compound, for instance, by replacing the hydrogens on the ethylamine (B1201723) side chain or at other potential sites of metabolism with deuterium. Comparing the rate of metabolism of the deuterated and non-deuterated compounds in in vitro systems (e.g., human liver microsomes) would allow for the determination of the KIE. A significant KIE (kH/kD > 1) would indicate that C-H bond cleavage at the deuterated position is a rate-limiting step in the metabolism of the compound.
Below is a hypothetical data table illustrating the kind of results that would be generated from such a study. Please note that these are not real data and are for illustrative purposes only.
Hypothetical In Vitro Metabolic Stability of this compound and its Deuterated Analog
| Compound | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| This compound | 30 | 23.1 | N/A |
| d4-2-(2,4-dimethyl-1H-indol-3-yl)ethanamine | 90 | 7.7 | 3.0 |
HLM: Human Liver Microsomes. Data are hypothetical.
This hypothetical data would suggest that deuteration significantly improves the metabolic stability of the compound, with a KIE of 3.0, indicating that the deuterated position is a primary site of metabolism.
Advanced Analytical Methodologies for the Detection and Characterization of 2 2,4 Dimethyl 1h Indol 3 Yl Ethanamine and Its Analogs
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of individual components from a complex mixture. For tryptamine (B22526) derivatives, including 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, several chromatographic techniques are routinely utilized.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic tryptamines. japsonline.com When coupled with a Ultraviolet (UV) detector, it offers a reliable method for the separation and preliminary identification of these compounds. proquest.com The indole (B1671886) ring, a core structure in tryptamine derivatives, exhibits strong UV absorbance, making this detection method particularly suitable.
The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column. japsonline.commdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). japsonline.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of a broad range of tryptamines with varying polarities. proquest.com The retention time of a specific compound is a key identifying parameter under defined chromatographic conditions. While specific retention times for this compound are not widely published, they can be predicted to be within the range of other similar synthetic tryptamines under equivalent conditions.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., LiChrospher® RP-18e) japsonline.com |
| Mobile Phase | A: 0.1% Triethylammonium acetate buffer; B: Acetonitrile/Methanol japsonline.com |
| Elution | Gradient proquest.com |
| Detection | UV/Vis or Photodiode Array (PDA) Detector proquest.com |
| Wavelength | Typically in the range of 210-280 nm |
Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with a mass spectrometer (GC-MS). japsonline.com For many tryptamines, derivatization is often necessary to increase their volatility and thermal stability, which is a prerequisite for GC analysis. nih.gov Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
The separation in GC is achieved using a capillary column, such as a non-polar HP-5MS column. japsonline.com The oven temperature is programmed to ramp up during the analysis to facilitate the elution of compounds with different boiling points. Helium is typically used as the carrier gas. japsonline.com The retention time in GC is a characteristic property of a compound under specific analytical conditions. japsonline.com
Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.gov UHPLC is particularly well-suited for the rapid screening of a large number of novel psychoactive substances, including synthetic tryptamines. nih.govresearchgate.net
The column chemistry and mobile phases used in UHPLC are similar to those in HPLC, but the instrumentation is designed to withstand much higher pressures. nih.gov A common column choice for tryptamine analysis is a C18 or a more specialized phenyl-hexyl column. mdpi.comnih.gov The mobile phase often consists of buffered aqueous solutions and organic modifiers like acetonitrile or methanol, with a gradient elution profile. mdpi.comnih.gov The enhanced separation efficiency of UHPLC allows for the resolution of closely related structural isomers. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase | A: 20 mmol/L ammonium acetate, 5% acetonitrile, 0.1% formic acid in water; B: Acetonitrile nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Elution | Gradient nih.gov |
| Injection Volume | 5 µL nih.gov |
Mass Spectrometry (MS) Based Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of chemical compounds. When coupled with a chromatographic system, it provides a high degree of specificity and sensitivity.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the definitive identification of tryptamines. nih.govnih.gov LC-MS/MS offers excellent sensitivity and selectivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for a target analyte. nih.gov
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound and its fragments. nih.gov This is particularly useful for identifying novel or unexpected substances. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure and can be used for its identification. For tryptamines, common fragmentation pathways include cleavage of the ethylamine (B1201723) side chain. rsc.org
| Parameter | Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted analysis, Full Scan for screening nih.govnih.gov |
| Precursor Ion | [M+H]+ of the target compound |
| Product Ions | Characteristic fragments resulting from the collision-induced dissociation of the precursor ion |
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic and toxicological analysis for the identification of volatile and semi-volatile compounds. mdpi.comresearchgate.net As mentioned earlier, tryptamines often require derivatization prior to GC-MS analysis. nih.gov
Upon separation by the gas chromatograph, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com This high-energy ionization process causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to spectral libraries for identification. For tryptamine derivatives, characteristic fragments often arise from the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of an immonium ion. mdpi.comresearchgate.net The molecular ion peak may also be observed, providing information about the compound's molecular weight. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect. uci.edu
For this compound, the molecular formula is C₁₂H₁₆N₂. biosynth.comnih.gov The theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. When analyzed by HRMS, typically using soft ionization techniques like electrospray ionization (ESI) or field desorption (FD), the compound is observed as a protonated molecule, [M+H]⁺. The accurate mass measurement of this ion allows for the confident confirmation of its elemental formula. uci.edu
In research involving synthetic indole derivatives, HRMS is routinely used to confirm the identity of newly synthesized compounds. For instance, studies on similar 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine derivatives have reported HRMS data where the experimentally found mass aligns closely with the calculated mass, often with an error of less than 5 ppm, thereby verifying their elemental composition. mdpi.com This level of accuracy is crucial for distinguishing between isomers and compounds with very similar nominal masses.
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₂H₁₆N₂ | 188.13135 |
| Protonated Molecule [M+H]⁺ | C₁₂H₁₇N₂⁺ | 189.13862 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural elucidation of organic compounds like this compound. nih.govipb.pt By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise arrangement of atoms and the connectivity within the molecule can be determined. youtube.com
¹H NMR and ¹³C NMR Applications
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the indole N-H proton, the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the ethylamine side chain, and the protons of the two methyl groups. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The aromatic protons will appear in the range of δ 7.0-7.6 ppm, with their splitting patterns revealing their substitution pattern on the ring. The two methyl groups at positions C-2 and C-4 will likely appear as sharp singlets, while the ethylamine side chain protons will present as two multiplets, typically in the δ 2.5-3.5 ppm region.
¹³C NMR Spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. For this compound, which has C₁₂H₁₆N₂, the spectrum would be expected to display up to 12 distinct signals corresponding to each unique carbon atom, assuming no accidental magnetic equivalence. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons of the indole ring appear in the aromatic region (δ 100-140 ppm). The two methyl carbons would be found in the upfield aliphatic region (δ 10-25 ppm), and the ethylamine side chain carbons would also appear in the aliphatic region (typically δ 20-45 ppm). Data from related substituted indoles, such as 3,4-dimethyl-1H-indole and various 2-(indol-3-yl)ethanamine derivatives, are used to predict and confirm these assignments. mdpi.comrsc.org
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Indole N-H | ~7.8-8.2 (br s, 1H) | - |
| Aromatic C-H (C5, C6, C7) | ~6.8-7.2 (m, 3H) | ~110-125 |
| Side Chain -CH₂- (α to indole) | ~2.9-3.1 (t, 2H) | ~25-30 |
| Side Chain -CH₂- (β to indole) | ~2.8-3.0 (t, 2H) | ~40-45 |
| C2-CH₃ | ~2.3-2.5 (s, 3H) | ~10-15 |
| C4-CH₃ | ~2.4-2.6 (s, 3H) | ~15-20 |
| Indole C2, C3, C3a, C4, C7a | - | ~105-138 |
Other Spectroscopic Techniques for Characterization
Beyond mass spectrometry and NMR, a suite of other spectroscopic techniques is employed to provide a comprehensive characterization of this compound, confirming its functional groups and electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of an indole derivative is characterized by several key absorption bands. researchgate.netacs.org For this compound, the spectrum would be expected to show a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net The primary amine (-NH₂) of the ethylamine side chain would typically exhibit two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appears just below 3000 cm⁻¹. Characteristic aromatic C=C stretching vibrations are found in the 1500-1620 cm⁻¹ region, and C-H bending modes appear at lower wavenumbers. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Indole & Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1500 - 1620 |
| C-N Stretch | 1020 - 1250 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. Tryptamine and its simple alkyl derivatives typically exhibit two main absorption bands in the ultraviolet region. sielc.com These correspond to the ¹Lₐ and ¹Lₑ electronic transitions of the indole nucleus. The spectrum is expected to show a strong absorption maximum (λₘₐₓ) around 220 nm and another, more complex band with fine structure, around 280 nm. sielc.comresearchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern on the indole ring and the solvent used for the analysis. nih.gov
| Electronic Transition | Approximate λₘₐₓ (nm) |
|---|---|
| ¹Lₐ Band | ~220 |
| ¹Lₑ Band | ~280 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. For this compound, with the formula C₁₂H₁₆N₂, the theoretical elemental composition can be precisely calculated. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned molecular formula, complementing the data obtained from high-resolution mass spectrometry. rsc.org
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 | 76.55% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.57% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.88% |
| Total | - | - | 188.274 | 100.00% |
X-ray Crystallography for Solid-State Structure Confirmation
For instance, the crystal structure of related indole derivatives has been successfully elucidated, offering a template for understanding the molecular geometry of substituted tryptamines. The analysis of compounds such as 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole reveals key structural features that are likely to be conserved across this family of molecules. researchgate.net Typically, the indole ring system is planar, and the side chain adopts a specific conformation in the crystal lattice, influenced by hydrogen bonding and other non-covalent interactions. researchgate.net
The crystallographic data for a related compound, 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, which crystallizes in the monoclinic P2/c space group, provides a valuable reference for the types of intermolecular forces that can dictate the packing of such molecules in the solid state. researchgate.net The table below summarizes the crystallographic data for this analog.
| Parameter | Value | Reference |
| Empirical Formula | C₂₀H₂₂N₂O₄ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/c | researchgate.net |
| a (Å) | 18.1092(12) | researchgate.net |
| b (Å) | 8.4026(6) | researchgate.net |
| c (Å) | 11.6983(8) | researchgate.net |
| β (°) | 92.582(7) | researchgate.net |
| Volume (ų) | 1778.3(2) | researchgate.net |
| Z | 4 | researchgate.net |
Similarly, the crystal structure of another analog, (E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate, has been determined, showcasing the conformational flexibility and potential for hydrogen bonding within these molecules. researchgate.net These studies on analogous compounds underscore the power of X-ray crystallography in providing definitive structural evidence and confirming the identity of novel synthetic compounds. The detailed structural information obtained from such analyses is invaluable for structure-activity relationship studies and for the development of selective analytical methods.
Advanced Separation and Detection Strategies for Isomers
The differentiation of isomers is a significant analytical challenge, as isomers often exhibit very similar physical and chemical properties. For tryptamine derivatives, including this compound, several positional isomers are possible, such as those with methyl groups at different positions on the indole ring (e.g., 2,5-dimethyl or 2,6-dimethyl). Advanced separation and detection techniques are essential for the individual identification and quantification of these isomers.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the simultaneous analysis of tryptamine analogs. researchgate.net Derivatization, for instance with trimethylsilyl (B98337) (TMS), can improve the chromatographic behavior of these compounds, allowing for their separation on columns like DB-1ms. researchgate.net Even structural isomers can often be differentiated by their electron ionization mass spectra. researchgate.net
High-performance liquid chromatography (HPLC) is another widely used technique for the separation of tryptamine isomers. researchgate.netnih.gov The choice of column and mobile phase is critical for achieving successful separation. For example, a C18 column with a gradient elution using acetonitrile and formic acid in water can effectively separate a mixture of tryptamine derivatives. researchgate.net The table below compares different analytical techniques used for the separation of tryptamine standards. nih.gov
| Technique | Limit of Detection (LOD) | Migration/Retention Time Range | Reference |
| GC/MS | 0.5 - 15 µg/mL | 11 - 15 min | nih.gov |
| LC/UV-absorption | 0.3 - 1.0 µg/mL | 8 - 23 min | nih.gov |
| CZE/UV-absorption | 0.5 - 1 µg/mL | - | nih.gov |
| Sweeping-MEKC | 2 - 10 ng/mL | 20 - 26 min | nih.gov |
Capillary electrophoresis (CE) has also emerged as a powerful technique for the separation of tryptamine isomers. researchgate.netnih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. Sweeping-MEKC, in particular, has been shown to dramatically improve the limit of detection for tryptamine standards. nih.gov The migration order of isomers in CE can be altered by changing the separation conditions, providing an additional tool for their identification. researchgate.netnih.gov
Furthermore, advanced chromatographic techniques like centrifugal partition chromatography (CPC) are being explored for the purification of isomers on a preparative scale. rotachrom.com These liquid-liquid chromatography methods can be highly effective for enantioseparations and handling complex mixtures. rotachrom.com The development of chiral stationary phases (CSPs) for HPLC has also been a significant advancement, enabling the direct separation of enantiomers. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 2 2,4 Dimethyl 1h Indol 3 Yl Ethanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. For derivatives of tryptamine (B22526), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide results that correlate well with experimental data. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The optimization process provides the foundational data for all other DFT-based calculations. The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity and properties.
Table 1: Predicted Structural Parameters for Indole (B1671886) Derivatives from DFT Calculations Note: This table presents typical parameter types obtained from DFT geometry optimization for indole-based structures. Specific values for this compound require dedicated computational studies.
| Parameter | Description | Typical Value Range |
| C-C (aromatic) | Carbon-carbon bond length in the indole ring | 1.36 - 1.45 Å |
| C-N (indole) | Carbon-nitrogen bond length in the indole ring | 1.37 - 1.40 Å |
| C-C (ethyl) | Carbon-carbon single bond in the ethylamine (B1201723) side chain | 1.52 - 1.54 Å |
| C-N (amine) | Carbon-nitrogen single bond in the ethylamine side chain | 1.46 - 1.48 Å |
| C-N-H (amine) | Angle involving the amine group | ~109.5° |
Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and oscillator strengths. This allows for the theoretical calculation of the Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net The analysis for this compound would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π → π* transitions within the indole ring system. researchgate.netfunctmaterials.org.ua Such calculations are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. bohrium.com It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show:
Negative potential (red/yellow): Regions of high electron density, such as around the nitrogen atom of the indole ring and the terminal amino group, indicating susceptibility to electrophilic attack.
Positive potential (blue): Regions of low electron density, particularly around the hydrogen atoms of the amine group (N-H) and the indole N-H, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a stronger interaction and greater molecular stability. acadpubl.eu For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the indole nitrogen into the aromatic system and interactions involving the ethylamine side chain.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table shows the type of data obtained from NBO analysis. The interactions and energies are examples based on similar molecular structures.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N1) | π* (C2-C3) | High |
| π (C4-C5) | π* (C6-C7) | Moderate |
| σ (C-H) | σ* (C-N) | Low |
Structure-Based Research Design Applications
There are no published examples of this compound being used as a scaffold or reference compound in structure-based drug design projects. This would involve using its (computationally or experimentally determined) binding mode to design new, improved molecules.
In Silico Prediction of Biological Activities
While general in silico methods for predicting biological activity exist, there are no specific reports applying these methods to this compound. Such a study would involve using computational models to predict its potential therapeutic effects or pharmacological properties based on its chemical structure.
Conclusion and Future Research Directions
Summary of Current Research Status for 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine and Related Compounds
Research on substituted tryptamines has primarily focused on their interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A, 5-HT2C, and 5-HT1A subtypes. nih.gov These compounds are recognized for their diverse pharmacological activities, with many exhibiting psychoactive properties. nih.gov The core structure, an indole (B1671886) ring connected to an amino group by an ethyl sidechain, is shared by vital biomolecules like serotonin and melatonin. wikipedia.org Modifications to this structure, such as the dimethyl substitutions on the indole ring of this compound, can significantly alter receptor binding affinity, potency, and efficacy. nih.gov
Current understanding is largely built on studies of a wide array of synthetic tryptamines, which have shown that substitutions can produce compounds ranging from full to partial agonists at various serotonin receptors. nih.govnih.gov This body of work provides a crucial pharmacological baseline for understanding how specific structural motifs, like the 2,4-dimethyl pattern, might influence biological activity. However, specific, in-depth studies on this compound itself are not extensively represented in publicly accessible literature, highlighting a gap between general tryptamine (B22526) research and the characterization of this particular analog.
| Research Area | Key Focus | Commonly Studied Compounds | Primary Receptors of Interest |
|---|---|---|---|
| Pharmacology | Receptor binding affinity, potency, and functional activity. | DMT, Psilocin, 5-MeO-DMT | 5-HT2A, 5-HT1A, 5-HT2C, SERT nih.gov |
| Synthesis | Development of efficient and versatile synthetic routes. | Various N-alkylated and ring-substituted tryptamines | Not Applicable |
| Analytical Chemistry | Detection and characterization in various matrices. | Psychoactive tryptamines in forensic samples | Not Applicable |
Unexplored Avenues in Synthetic Chemistry for Novel Analogs
While classic methods for tryptamine synthesis, such as the Fischer indole synthesis, Mannich reaction, and reductive amination, are well-established, there remain significant opportunities for innovation. nih.govchemicalbook.com A key unexplored avenue is the development of more efficient, one-pot procedures that offer high yields and stereochemical control, particularly for complex, polysubstituted indoles. researchgate.net
Future synthetic strategies could focus on:
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and purity for reactions like the Fischer indole synthesis. nih.gov Applying this to produce a library of asymmetrically substituted dimethyltryptamines, including the 2,4-dimethyl analog, could rapidly generate novel compounds for screening.
C-H Activation: Direct functionalization of the indole core through C-H activation represents a more atom-economical approach compared to traditional multi-step syntheses that require pre-functionalized starting materials. researchgate.net Exploring this for regioselective methylation and elaboration of the indole scaffold is a promising frontier.
Biocatalysis: The use of enzymes, such as tryptophan decarboxylases, could provide a green and highly selective method for producing tryptamine backbones from tryptophan analogs. researchgate.net Engineering these enzymes to accept a wider range of substituted tryptophan precursors could open new biosynthetic routes.
These advanced methods could facilitate the creation of analogs with novel substitution patterns, moving beyond simple methylation to include fluorinated, hydroxylated, or conformationally restricted derivatives that can probe receptor interactions with greater precision. nih.gov
Emerging Areas in Pharmacological and Mechanistic Research
The pharmacology of substituted tryptamines is moving beyond simple receptor affinity and efficacy studies into more sophisticated mechanistic inquiries. An emerging area of intense interest is the concept of functional selectivity or "biased agonism," where a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. Investigating whether this compound or its novel analogs exhibit biased signaling at 5-HT receptors could uncover compounds with more refined therapeutic profiles.
Furthermore, research is expanding to non-serotonergic targets. The potential interaction of tryptamines with other receptor systems, ion channels, or transporters remains an underexplored field. The structural similarity of the tryptamine core to various endogenous ligands suggests a broader biological role may be possible. For example, recent studies have explored derivatives of 2,2-di(indol-3-yl)ethanamine for their potential antileishmanial activity, demonstrating that the tryptamine scaffold can be a starting point for indications far beyond neurology. nih.gov Future pharmacological studies should therefore employ broader screening panels to identify novel biological targets and therapeutic applications.
Advancements in Analytical and Computational Characterization Techniques
The characterization of indole alkaloids and synthetic tryptamines has been significantly enhanced by modern analytical techniques. nih.gov High-performance liquid chromatography (HPLC), often coupled with UV or diode array detectors (DAD), and gas chromatography-mass spectrometry (GC-MS) are the most common methods for separation and identification. rjpharmacognosy.irresearchgate.net For more detailed structural elucidation, techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. oup.comnih.govmdpi.com
| Technique | Application | Key Advantages |
|---|---|---|
| HPLC-UV/DAD | Quantification and routine analysis of known compounds. rjpharmacognosy.iroup.com | Simplicity, feasibility, and robustness. oup.com |
| GC-MS | Identification of volatile components and forensic analysis. researchgate.netoup.com | High sensitivity and specificity for identification from complex matrices. oup.com |
| LC-Q-TOF-MS | Screening and identification of multiple indole alkaloids. oup.comnih.gov | Provides accurate mass for elemental composition determination. nih.gov |
| NMR Spectroscopy | Definitive structural characterization of novel compounds. mdpi.com | Provides detailed information on molecular structure and connectivity. |
| Computational Docking | Predicting ligand-receptor binding poses and affinities. nih.govmdpi.com | Offers structural insights into agonist efficacy and selectivity. nih.gov |
In parallel, computational chemistry is becoming a powerful predictive tool. Molecular docking simulations can model the interactions between tryptamine analogs and receptor binding pockets, providing structural hypotheses for observed differences in agonist efficacy. nih.gov For instance, computational studies have shown how specific hydrogen bonds with serine residues in the 5-HT2A receptor influence the orientation and activity of indoleamine ligands. nih.gov Applying these in silico methods to this compound could predict its binding mode and guide the rational design of new analogs with enhanced selectivity or specific functional profiles.
Potential for Derivatization in Advanced Chemical Biology Research
The tryptamine scaffold is an excellent platform for creating chemical biology tools to probe biological systems. Derivatization of this compound could yield a variety of powerful research probes.
Future derivatization efforts could include:
Fluorophores: Attaching a fluorescent tag would allow for visualization of the molecule's distribution in cells and tissues, enabling studies of receptor localization and trafficking.
Photoaffinity Labels: Incorporating a photoreactive group would enable covalent cross-linking of the ligand to its receptor upon UV irradiation. This is a powerful method for definitively identifying binding partners and mapping the ligand-binding site.
Biotinylation: Adding a biotin (B1667282) tag would facilitate the isolation and purification of receptor-ligand complexes using streptavidin affinity chromatography, which is crucial for proteomics-based identification of interacting proteins.
Click Chemistry Handles: Introducing alkyne or azide (B81097) groups would allow for facile and specific conjugation to other molecules (e.g., fluorophores, affinity tags, or nanoparticles) using click chemistry, providing a modular approach to building sophisticated research tools. science.gov
By transforming this compound from a simple ligand into a multifunctional probe, researchers can unlock new ways to study the intricate mechanisms of receptor signaling and cellular function.
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, and how can reaction conditions be controlled to maximize yield?
The compound is typically synthesized via alkylation of 2,4-dimethylindole with ethanamine under acidic conditions. Key parameters include temperature (reflux at ~80°C in solvents like acetonitrile or ethanol) and pH control to stabilize intermediates. Purification via column chromatography or recrystallization is critical to isolate the free base or hydrochloride salt . Characterization by NMR (¹H/¹³C), IR, and mass spectrometry confirms structure and purity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data, resolving bond lengths, angles, and torsional conformations. For example, methyl group positions on the indole ring and ethanamine side-chain orientation can be precisely mapped .
Q. What are the foundational biological activities associated with this compound?
As an indole derivative, it shows affinity for serotonin receptors (5-HT) and NMDA receptors, similar to structurally related tryptamines. Preliminary assays include radioligand binding studies to quantify receptor affinity (e.g., Ki values) and functional assays (e.g., cAMP modulation) .
Advanced Research Questions
Q. How do substituent positions (2,4-dimethyl vs. other isomers) influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal that methyl groups at the 2- and 4-positions enhance steric bulk, altering receptor binding kinetics. For instance, 2,4-dimethyl substitution increases lipophilicity compared to 2,5-dimethyl analogs, potentially improving blood-brain barrier penetration. Competitive binding assays with receptor mutants can pinpoint steric/electronic effects .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting receptor affinity values)?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference ligands (e.g., serotonin for 5-HT receptors) and validate via orthogonal methods (e.g., electrophysiology for NMDA receptor inhibition). Meta-analyses of published datasets can identify outliers .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites. Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to optimize substituent effects. For example, fluorine substitution at the 7-position (as in a related analog) increases metabolic stability .
Q. What are the challenges in characterizing metabolic pathways of this compound?
Use LC-MS/MS to identify phase I/II metabolites in hepatocyte assays. Isotopic labeling (e.g., ¹⁴C at the ethanamine side chain) tracks biotransformation. Conflicting data may arise from species-specific cytochrome P450 isoforms, necessitating cross-species comparisons .
Methodological Guidance
Q. How to troubleshoot low yields in scale-up synthesis?
Q. Best practices for stability studies under varying conditions?
Store the compound in anhydrous, light-protected environments. Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC purity checks identifies degradation products (e.g., oxidation of the indole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
